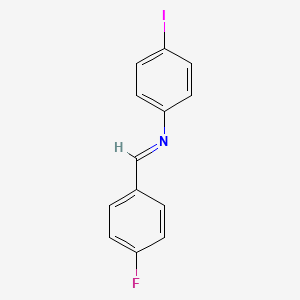

Aniline, 4-iodo-N-(4-fluorobenzylideno)-

Description

Overview of Schiff Base Chemistry and Azomethine Linkages

Schiff bases, also known as imines, are a class of organic compounds defined by the presence of a carbon-nitrogen double bond (C=N). This functional group is referred to as an azomethine linkage. These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. The general structure is R¹R²C=NR³, where R³ is not a hydrogen atom. When formed from an aldehyde, they are sometimes called aldimines, and when from a ketone, ketimines. N-benzylideneanilines are a specific, well-studied subset of Schiff bases, resulting from the reaction of benzaldehyde (B42025) (or its derivatives) with aniline (B41778) (or its derivatives).

The azomethine group is the cornerstone of Schiff base chemistry, imparting these molecules with a range of important properties. The nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, which is a site of considerable chemical and biological importance. This electron lone pair allows Schiff bases to act as excellent ligands, readily forming stable coordination complexes with a wide variety of metal ions. The synthetic flexibility and ease of preparation of Schiff bases have made them ubiquitous in coordination chemistry.

Furthermore, the C=N bond and the extended π-electron systems often present in aromatic Schiff bases, like N-benzylideneanilines, are responsible for their interesting photophysical properties, including fluorescence and non-linear optical (NLO) behavior. Aromatic Schiff bases are generally more stable than their aliphatic counterparts due to the conjugation between the azomethine group and the aromatic rings.

Significance of Halogen Substitution in Organic Chemistry and Materials Science

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental transformation in organic chemistry. nih.gov This process serves two primary purposes: imparting new properties to the compound and creating versatile intermediates for further synthetic steps. The introduction of a halogen atom can significantly alter a molecule's steric and electronic properties, including its lipophilicity, polarity, and reactivity.

The specific halogen used has a distinct influence:

Fluorine: Due to its high electronegativity and small size, fluorine substitution can dramatically change a molecule's electronic nature and metabolic stability. Organofluorine compounds are highly stable.

Iodine: As the largest and least electronegative of the common halogens, iodine is highly polarizable. This property makes iodo-substituted compounds valuable in the design of materials with high refractive indices and NLO properties. The carbon-iodine bond is also relatively weak, making it a useful reactive handle for forming new carbon-carbon or carbon-heteroatom bonds in advanced syntheses.

In materials science, halogen substitution is a key strategy for crystal engineering. Halogenated Schiff base derivatives are of particular interest in supramolecular chemistry because they can participate in hydrogen and halogen-based noncovalent interactions. nih.gov These directional interactions are crucial for controlling the packing of molecules in the solid state, which in turn dictates the macroscopic properties of the material.

Specific Focus on Iodo- and Fluoro-Substituted N-Benzylideneanilines

The compound Aniline, 4-iodo-N-(4-fluorobenzylidene)- , belongs to a specific class of N-benzylideneanilines that are di-substituted with different halogens on each of their aromatic rings. This particular substitution pattern—an iodine atom on the aniline ring and a fluorine atom on the benzylidene ring—is of significant scientific interest. The combination of a highly electronegative, electron-withdrawing fluorine atom and a large, polarizable, and less electronegative iodine atom creates a molecule with a unique electronic profile and potential for specific intermolecular interactions.

Compounds like Aniline, 4-iodo-N-(4-fluorobenzylidene)- are investigated for their potential as advanced materials. For instance, the push-pull electronic nature endowed by different halogen substituents can enhance second- and third-order nonlinear optical (NLO) responses, which are desirable for applications in photonics and optical communications. researchgate.netresearchgate.net The study of these specifically substituted Schiff bases provides valuable insights into structure-property relationships, guiding the rational design of new functional organic materials.

Structure

3D Structure

Properties

CAS No. |

64222-87-3 |

|---|---|

Molecular Formula |

C13H9FIN |

Molecular Weight |

325.12 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-N-(4-iodophenyl)methanimine |

InChI |

InChI=1S/C13H9FIN/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H |

InChI Key |

RDAASMLYRFLVPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Aniline, 4 Iodo N 4 Fluorobenzylideno

Condensation Reactions for Imine Formation

The cornerstone of synthesizing Aniline (B41778), 4-iodo-N-(4-fluorobenzylideno)- is the condensation reaction between its precursor amine (4-iodoaniline) and aldehyde (4-fluorobenzaldehyde). This reaction is a reversible process that liberates a molecule of water. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon, followed by dehydration to form the final imine product. masterorganicchemistry.comchegg.com

In a typical laboratory setting, the synthesis is performed in the liquid phase. This involves dissolving the two reactants, 4-iodoaniline (B139537) and 4-fluorobenzaldehyde (B137897), in a suitable organic solvent, such as ethanol (B145695). The reaction mixture is often heated under reflux to increase the reaction rate. vulcanchem.com To drive the equilibrium towards the product, water is typically removed from the reaction system, often through the use of a Dean-Stark apparatus or dehydrating agents. scirp.org The reaction is frequently catalyzed by the addition of a small amount of acid, like acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. vulcanchem.com

Mechanochemistry offers a solvent-free or nearly solvent-free alternative to traditional solution-phase synthesis. youtube.com This technique involves the grinding of solid reactants, 4-iodoaniline and 4-fluorobenzaldehyde, together in a ball mill or with a mortar and pestle. researchgate.net The mechanical energy supplied promotes the reaction, often resulting in high yields in a significantly shorter time frame compared to solution-based methods. unn.edu.ng In some cases, a technique known as liquid-assisted grinding (LAG) is employed, where a catalytic amount of a liquid is added to facilitate the reaction. unn.edu.ngrsc.org This approach is recognized for its environmental benefits, as it drastically reduces or eliminates the need for bulk solvents. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Imine Formation

| Feature | Conventional Solution-Phase | Mechanochemical Synthesis |

| Solvent Requirement | Bulk solvent required (e.g., ethanol) | Solvent-free or minimal liquid assistance researchgate.net |

| Reaction Time | Typically several hours vulcanchem.com | Often minutes to a few hours unn.edu.ng |

| Energy Input | Thermal energy (heating/reflux) | Mechanical energy (grinding/milling) youtube.com |

| Product Isolation | Recrystallization from solvent | Often yields a pure solid product directly unn.edu.ng |

| Environmental Impact | Higher due to solvent use and waste | Lower, aligns with green chemistry principles researchgate.net |

Catalysis is instrumental in accelerating the rate of imine formation. researchgate.net Two primary types of catalysis are employed:

Acid Catalysis : This is the most common method, where Brønsted or Lewis acids are used. The acid protonates the aldehyde's carbonyl oxygen, which enhances the carbonyl carbon's electrophilicity and makes it more susceptible to attack by the amine. masterorganicchemistry.com Solid acid catalysts like Amberlyst® 15 have also been used effectively, offering the advantages of easy separation and reusability. peerj.com

Nucleophilic Catalysis : Aniline and its derivatives can act as nucleophilic catalysts in imine formation, particularly in aqueous media. acs.orgresearchgate.net The catalyst first reacts with the aldehyde to form a more reactive protonated Schiff base intermediate. This intermediate is then more readily attacked by the primary amine (4-iodoaniline) in a transimination step to yield the final product and regenerate the catalyst. rsc.org

Precursor Chemistry and Synthesis of 4-Iodoaniline and 4-Fluorobenzaldehyde

Synthesis of 4-Iodoaniline: This precursor is an aniline derivative where an iodine atom is substituted at the para position. calibrechem.com It is a widely used intermediate in the manufacturing of dyes and pharmaceuticals. calibrechem.comchemicalbook.com Common synthetic methods include:

Direct Iodination of Aniline : A straightforward method involves reacting aniline with iodine in the presence of a base like sodium bicarbonate in an aqueous solution. chemicalbook.comguidechem.com

From Acetanilide : An alternative route begins with the protection of the amino group of aniline as acetanilide. This is then reacted with iodine monochloride in glacial acetic acid, followed by acidic hydrolysis to remove the acetyl group and yield 4-iodoaniline. prepchem.com

Synthesis of 4-Fluorobenzaldehyde: This aldehyde is a key intermediate in the production of various pharmaceuticals and agrochemicals. nbinno.com Several industrial-scale methods for its synthesis exist:

Gattermann-Koch type Reaction : A commercially viable process involves the carbonylation of fluorobenzene (B45895). This is achieved by heating a mixture of fluorobenzene and a strong Lewis acid in the presence of carbon monoxide and a hydrogen halide. chemicalbook.comgoogle.com

Halogen Exchange : 4-Fluorobenzaldehyde can be produced from 4-chlorobenzaldehyde (B46862) via a halogen-exchange reaction. This is typically carried out using a fluoride (B91410) salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst. prepchem.comwikipedia.org

Direct Fluorination : This method involves the reaction of benzaldehyde (B42025) with a fluorinating agent like hydrogen fluoride. nbinno.com

Table 2: Overview of Precursor Synthesis Methods

| Precursor | Method | Key Reagents | Reference |

| 4-Iodoaniline | Direct Iodination | Aniline, Iodine, Sodium Bicarbonate | chemicalbook.comguidechem.com |

| From Acetanilide | Acetanilide, Iodine Monochloride, HCl (for hydrolysis) | prepchem.com | |

| 4-Fluorobenzaldehyde | Carbonylation | Fluorobenzene, Carbon Monoxide, Lewis Acid (e.g., AlCl₃) | chemicalbook.comgoogle.com |

| Halogen Exchange | 4-Chlorobenzaldehyde, Potassium Fluoride, Phase-transfer catalyst | prepchem.comwikipedia.org |

Reaction Optimization and Control of Stereoisomerism (E/Z Isomerism)

The carbon-nitrogen double bond in Aniline, 4-iodo-N-(4-fluorobenzylideno)- is stereogenic, allowing for the existence of E and Z stereoisomers. pearson.comresearchgate.net

Stereoisomer Preference : In most cases, the E-isomer is the thermodynamically more stable and, therefore, the major product. This is due to minimized steric hindrance between the bulky aryl substituents (the 4-iodophenyl and 4-fluorophenyl groups) when they are on opposite sides of the C=N double bond. researchgate.net

Isomerization : The interconversion between E and Z isomers can occur, and this process is often catalyzed by acids. researchgate.net The mechanism can involve either a rotation around the C=N bond of the protonated imine (iminium ion) or a nucleophilic addition-rotation-elimination pathway. researchgate.net

Reaction Optimization : To optimize the synthesis for the desired stereoisomer (typically E), reaction conditions such as temperature and catalyst choice are critical. Higher temperatures can lead to isomerization and the formation of a thermodynamic mixture of isomers. nih.gov Therefore, conducting the reaction under milder conditions can sometimes favor the kinetic product. Careful control of pH is also important, as the rate of both imine formation and isomerization is pH-dependent. researchgate.net

Green Chemistry Approaches in Imino Synthesis

In line with the principles of green chemistry, several environmentally benign methods have been developed for imine synthesis. scirp.org These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-Free Reactions : As mentioned, mechanochemistry provides a powerful solvent-free route. researchgate.net Additionally, neat reactions, where a mixture of the aldehyde and amine are simply heated together without any solvent, can be highly effective, especially when combined with microwave irradiation to shorten reaction times. scirp.org

Supercritical Carbon Dioxide (sc-CO₂) : Supercritical CO₂ has been utilized as a green solvent and promoter for imine synthesis. chemistryviews.org It is non-toxic, non-flammable, and easily removable. The water produced during the condensation can react with CO₂ to form carbonic acid, which in turn autocatalyzes the reaction. chemistryviews.org

Micellar Catalysis : Performing the reaction in water with the aid of surfactants that form micelles is an emerging green strategy. This approach can avoid the use of hazardous organic solvents and enhance reaction rates by concentrating the reactants within the micellar interior. researchgate.netrsc.org

Heterogeneous Catalysis : The use of solid, recyclable catalysts like Amberlyst® 15 simplifies product purification and reduces waste, contributing to a greener process. peerj.com

Advanced Spectroscopic and Structural Characterization of Aniline, 4 Iodo N 4 Fluorobenzylideno

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental for the elucidation of the chemical structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with Elemental Analysis, provide complementary information to confirm the molecular formula and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

For Aniline (B41778), 4-iodo-N-(4-fluorobenzylideno)-, the expected ¹H NMR spectrum would show signals corresponding to the protons on the two aromatic rings and the imine proton. The ¹³C NMR spectrum would display resonances for each unique carbon atom, and the ¹⁹F NMR would exhibit a signal for the fluorine atom.

Despite the theoretical expectation of these spectral features, a thorough search of scientific databases has not yielded any published experimental ¹H, ¹³C, or ¹⁹F NMR data for Aniline, 4-iodo-N-(4-fluorobenzylideno)-. Therefore, a data table of chemical shifts and coupling constants cannot be provided at this time.

Infrared (IR) spectroscopy is a key method for identifying functional groups within a molecule. For Schiff bases like Aniline, 4-iodo-N-(4-fluorobenzylideno)-, the most characteristic absorption band is that of the azomethine or imine group (C=N). This stretching vibration typically appears in the region of 1690-1640 cm⁻¹.

While the IR spectra of numerous related Schiff bases have been reported, specific experimental IR data for Aniline, 4-iodo-N-(4-fluorobenzylideno)- detailing the precise wavenumber for the azomethine linkage and other characteristic bands (such as C-I, C-F, and aromatic C-H stretches) are not available in the reviewed literature.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. The molecular formula of Aniline, 4-iodo-N-(4-fluorobenzylideno)- is C₁₃H₉FIN, which corresponds to a molecular weight of approximately 325.12 g/mol . chemsrc.com

A high-resolution mass spectrum would be expected to show a molecular ion peak that confirms this molecular weight. However, published experimental mass spectrometry data for this specific compound could not be located.

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. For a pure sample of Aniline, 4-iodo-N-(4-fluorobenzylideno)- (C₁₃H₉FIN), the theoretical elemental composition would be:

Carbon (C): 48.03%

Hydrogen (H): 2.79%

Fluorine (F): 5.84%

Iodine (I): 39.04%

Nitrogen (N): 4.31%

Experimental elemental analysis data serves to confirm the empirical formula of a newly synthesized compound. Regrettably, no published reports containing the experimental elemental analysis results for Aniline, 4-iodo-N-(4-fluorobenzylideno)- were found.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

A search of crystallographic databases for the crystal structure of Aniline, 4-iodo-N-(4-fluorobenzylideno)- did not yield any results. Consequently, the following subsections on its specific molecular conformation and torsion angles are based on general characteristics of similar molecules, as direct experimental data is unavailable.

The molecular conformation of N-benzylideneaniline derivatives is characterized by the torsion angles between the aromatic rings and the central C=N imine bridge. Typically, the two aromatic rings are not coplanar. The degree of twist is influenced by steric and electronic effects of the substituents on the rings.

For Aniline, 4-iodo-N-(4-fluorobenzylideno)-, one would expect a non-planar conformation. The key torsion angles would be:

The angle between the 4-fluorobenzylidene ring and the plane of the C=N bond.

The angle between the 4-iodoaniline (B139537) ring and the plane of the C=N bond.

Without a determined crystal structure, the specific values for these torsion angles for Aniline, 4-iodo-N-(4-fluorobenzylideno)- remain unknown. Therefore, an interactive data table of its torsion angles cannot be generated.

Crystal Packing Analysis

A detailed analysis of the crystal packing arrangement would reveal the supramolecular architecture of the compound. This involves identifying and quantifying the various non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds, halogen bonds (C–I···N or C–I···F), and π–π stacking interactions between the aromatic rings. The geometry, distances, and angles of these interactions would be tabulated to provide a comprehensive understanding of the forces governing the solid-state structure.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray diffraction is an essential technique for characterizing the crystalline phase and purity of a bulk sample. An experimental PXRD pattern would display a unique set of diffraction peaks at specific 2θ angles, which serves as a fingerprint for the crystalline form of "Aniline, 4-iodo-N-(4-fluorobenzylideno)-". The positions and relative intensities of these peaks would be presented in a data table. This data is critical for phase identification, quality control, and for comparison with a theoretical pattern that could be calculated if the single-crystal structure were known.

In-depth Computational and Theoretical Analysis of Aniline, 4-iodo-N-(4-fluorobenzylideno)-

A comprehensive review of available scientific literature reveals a notable absence of dedicated computational and theoretical investigations specifically focused on the chemical compound Aniline, 4-iodo-N-(4-fluorobenzylideno)-. While extensive research exists on various substituted aniline and benzylidene derivatives, this particular Schiff base, characterized by its iodo and fluoro substituents, appears to be an understudied area in computational chemistry.

Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Atoms in Molecules (AIM) theory are powerful tools for elucidating molecular structure, reactivity, and electronic properties. Similarly, the prediction of non-linear optical (NLO) properties through computational means is a significant area of materials science research. However, the application of these specific theoretical frameworks to Aniline, 4-iodo-N-(4-fluorobenzylideno)- has not been documented in the accessible scholarly literature.

Consequently, it is not possible to provide detailed research findings or data tables for the following outlined topics for this specific compound:

Computational and Theoretical Investigations of Aniline, 4 Iodo N 4 Fluorobenzylideno

Prediction and Analysis of Non-Linear Optical (NLO) Properties

The lack of specific data underscores a potential opportunity for future research. A thorough computational study on Aniline (B41778), 4-iodo-N-(4-fluorobenzylideno)- would contribute valuable insights into the effects of simultaneous halogen substitution on the electronic structure, intramolecular interactions, and potential NLO applications of Schiff base compounds. Such a study would involve performing DFT calculations to optimize the molecular geometry, analyze the frontier molecular orbitals to understand its reactivity, and calculate global reactivity descriptors. Further analysis using NBO and AIM theories would shed light on charge transfer mechanisms and the nature of chemical bonds within the molecule. Finally, computational prediction of its NLO properties could ascertain its potential for use in optoelectronic devices.

Until such dedicated research is conducted and published, a detailed, data-driven article on the computational and theoretical investigations of Aniline, 4-iodo-N-(4-fluorobenzylideno)- cannot be compiled.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into conformational dynamics, structural stability, and intermolecular interactions. While specific, dedicated MD simulation studies on Aniline, 4-iodo-N-(4-fluorobenzylideno)- are not extensively detailed in publicly available literature, the dynamic properties of this Schiff base can be inferred from computational studies on analogous N-benzylideneaniline derivatives and other Schiff bases. rsc.orgnih.govelectrochemsci.org

In a typical MD simulation study, the molecule would be placed in a simulation box, often with a solvent like water, to mimic physiological or solution-phase conditions. nih.gov The interactions between atoms are described by a force field, such as AMBER or CHARMM. nih.gov The system is then allowed to evolve over a set period, with atomic trajectories calculated by integrating Newton's laws of motion. Analysis of these trajectories provides a detailed picture of the molecule's dynamic behavior.

Key findings from such simulations would include the distribution of important dihedral angles, which quantify the twist between the two aromatic rings. For Schiff bases, there is often a dynamic equilibrium between different twisted conformers. The bulky iodine substituent on the aniline ring and the electronegative fluorine on the benzylidene ring would be expected to influence this conformational landscape through steric and electronic effects.

Furthermore, MD simulations can elucidate the molecule's interaction with its environment. For example, simulations can model the adsorption behavior of Schiff bases on metal surfaces, a process relevant to applications like corrosion inhibition. rsc.orgelectrochemsci.org These studies often analyze the adsorption energy and the orientation of the molecule relative to the surface. electrochemsci.org The radial distribution function (RDF) can be calculated from the simulation results to understand the nature of intermolecular interactions, distinguishing between physisorption and chemisorption based on interaction distances. researchgate.net

The table below outlines typical parameters and potential outputs from a hypothetical MD simulation of Aniline, 4-iodo-N-(4-fluorobenzylideno)-, based on methodologies applied to similar compounds. nih.govelectrochemsci.org

| Simulation Parameter / Output | Description | Typical Values / Expected Insights |

|---|---|---|

| Force Field | Set of parameters and equations used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent environment. | TIP3P (for water), or simulations can be run in vacuum (gas phase) |

| Simulation Time | The total time period over which the molecular motion is simulated. | Nanoseconds (ns) to microseconds (µs) |

| Temperature & Pressure | Thermodynamic conditions of the simulation. | Typically controlled around 300 K and 1 atm (NPT or NVT ensemble) |

| Key Dihedral Angle (τ1) | Torsion angle defining the rotation of the aniline ring relative to the imine bond (C-C-N=C). | Analysis would reveal the preferred rotational angle and the energy barrier to rotation. |

| Key Dihedral Angle (τ2) | Torsion angle defining the rotation of the benzylidene ring relative to the imine bond (C=N-C-C). | Distribution of this angle would indicate the degree of planarity or twist in the molecule. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures over time. | A stable RMSD value over time suggests the system has reached equilibrium. |

Reactivity and Reaction Mechanisms of Halogenated Imine Systems

Elucidation of Imine Formation Mechanisms (e.g., P A D P E D)

The formation of "Aniline, 4-iodo-N-(4-fluorobenzylideno)-" from 4-iodoaniline (B139537) and 4-fluorobenzaldehyde (B137897) typically proceeds under acidic catalysis and follows a well-established mechanistic pathway known as PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). masterorganicchemistry.comlibretexts.org This stepwise mechanism ensures the efficient conversion of the carbonyl compound and primary amine into the corresponding imine.

The key steps in the formation of "Aniline, 4-iodo-N-(4-fluorobenzylideno)-" are outlined below:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of 4-fluorobenzaldehyde by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Addition: The lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Deprotonation: A proton is removed from the nitrogen atom of the tetrahedral intermediate, resulting in a neutral carbinolamine intermediate.

Protonation: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: Finally, a base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the neutral imine product, "Aniline, 4-iodo-N-(4-fluorobenzylideno)-", and regenerate the acid catalyst. youtube.com

Nucleophilic Addition Reactions to the C=N Bond

The carbon-nitrogen double bond (C=N) in "Aniline, 4-iodo-N-(4-fluorobenzylideno)-" is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity makes the imine susceptible to nucleophilic addition reactions, a fundamental process for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov However, imines are generally less electrophilic than their corresponding aldehydes and ketones. nih.gov Activation with a Brønsted or Lewis acid is often necessary to enhance the reactivity of the imine by forming a more electrophilic iminium ion. nih.gov

The electron-withdrawing nature of the 4-fluorobenzylidene moiety and the 4-iodophenyl group influences the electrophilicity of the imine carbon. The fluorine atom, being highly electronegative, enhances the partial positive charge on the imine carbon, making it more reactive towards nucleophiles. Conversely, the iodine atom is less electronegative and can exhibit some electron-donating character through resonance, which might slightly diminish the reactivity compared to a non-substituted phenyl ring.

| Nucleophile | Imine Substrate | Product Type | Key Observations |

|---|---|---|---|

| Organolithium Reagents | N-aryl imines | α-Substituted Amines | Generally high-yielding for the formation of C-C bonds. |

| Grignard Reagents | N-sulfonyl imines | α-Branched Amines | Effective for the synthesis of complex amine structures. |

| Enolates | N-aryl imines | β-Amino Carbonyls | Aza-Mannich type reaction, often requires activation. |

| Allyl Silanes | α-Alkoxy N-tosyl imines | Homoallylic Amines | Can proceed with high diastereoselectivity. nsf.gov |

The development of stereoselective methods for nucleophilic additions to imines is of significant interest for the synthesis of chiral amines, which are important building blocks in pharmaceuticals and natural products. dicp.ac.cn In the case of "Aniline, 4-iodo-N-(4-fluorobenzylideno)-", which is prochiral at the imine carbon, the addition of a nucleophile can lead to the formation of a new stereocenter.

Achieving stereoselectivity in such reactions can be accomplished through several strategies:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the imine can direct the nucleophilic attack to one face of the C=N bond, leading to a diastereoselective outcome. wiley-vch.de

Chiral Catalysts: The use of chiral Lewis acids or Brønsted acids can create a chiral environment around the imine, promoting the enantioselective addition of nucleophiles.

Substrate Control: In cases where the imine already contains a stereocenter, it can influence the stereochemical outcome of the nucleophilic addition. For instance, the addition of nucleophilic alkenes to α-chiral N-sulfonyl imines has been shown to proceed with high diastereoselectivity. nsf.gov

The inherent instability and challenging purification of some imines have led to the development of stable precursors that can generate the reactive imine in situ. nih.govnih.gov This approach offers better control over the reactivity and expands the scope of nucleophilic addition reactions. nih.gov

Commonly used imine precursors include N-functionalized hydroxylamine (B1172632) reagents, which can eliminate to form the imine under specific reaction conditions. nih.gov This strategy has been successfully employed for a wide range of nucleophilic additions, including the formation of C-C, C-N, C-O, and C-S bonds. nih.gov The in situ generation of the imine avoids the need for its isolation and allows for reactions with a broader range of nucleophiles that might be incompatible with the imine synthesis conditions. nih.gov While the application of this methodology to "Aniline, 4-iodo-N-(4-fluorobenzylideno)-" has not been specifically reported, it represents a viable strategy to enhance its utility in synthesis.

C-X Bond Activation (X = I, F) in Organometallic Reactions

The presence of both a carbon-iodine (C-I) and a carbon-fluorine (C-F) bond in "Aniline, 4-iodo-N-(4-fluorobenzylideno)-" provides opportunities for selective activation and functionalization through organometallic catalysis. Transition metals can mediate the cleavage of these C-X bonds, enabling the formation of new bonds and the synthesis of more complex molecules. nih.govresearchgate.netrsc.org

The C-I bond is significantly weaker and more polarizable than the C-F bond, making it more susceptible to oxidative addition by low-valent transition metal complexes, such as those of palladium, nickel, and copper. This selective activation of the C-I bond allows for a variety of cross-coupling reactions. For instance, the Suzuki cross-coupling of (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine with 4-(trifluoromethyl)phenylboronic acid using a palladium catalyst has been reported to proceed in high yield, demonstrating that the imine functionality is stable under these conditions. mdpi.com This suggests that "Aniline, 4-iodo-N-(4-fluorobenzylideno)-" would likely undergo similar transformations at the C-I position.

| Reaction Type | C-X Bond Activated | Potential Product | Catalyst/Reagent |

|---|---|---|---|

| Suzuki Coupling | C-I | Biaryl Imine | Pd(0) complexes |

| Heck Reaction | C-I | Alkenylated Imine | Pd(0) complexes |

| Sonogashira Coupling | C-I | Alkynylated Imine | Pd(0)/Cu(I) complexes |

| Buchwald-Hartwig Amination | C-I | N-Arylated Imine | Pd(0) complexes |

| Reductive Coupling | C-I | Arylated Imine | Ni or Co complexes |

| Hydrodefluorination | C-F | De-fluorinated Imine | Transition metal or main group catalysts |

The activation of the C-F bond is considerably more challenging due to its high bond dissociation energy. researchgate.netnih.gov However, advancements in catalysis have enabled the functionalization of C-F bonds, often requiring more reactive transition metal complexes or specific reaction conditions. rsc.orgacs.org Both transition metal-mediated and main-group-metal-mediated strategies for C-F bond activation have been developed. rsc.org While less common than C-I bond activation, the potential for C-F bond functionalization in "Aniline, 4-iodo-N-(4-fluorobenzylideno)-" exists, particularly in the context of late-stage molecular diversification.

Cycloaddition and Annulation Reactions Involving the Imine Moiety

The C=N double bond of "Aniline, 4-iodo-N-(4-fluorobenzylideno)-" can participate as a 2π component in cycloaddition reactions, providing a powerful tool for the construction of nitrogen-containing heterocyclic rings. nih.gov Depending on the reaction partner, the imine can act as either a dienophile or a diene in [4+2] cycloadditions (aza-Diels-Alder reactions) or as a dipolarophile in [3+2] cycloadditions. organicreactions.orgrsc.orgnih.gov

In aza-Diels-Alder reactions, N-aryl imines can react with dienes to form tetrahydropyridine (B1245486) derivatives. The reactivity of the imine as a dienophile is often enhanced by the presence of electron-withdrawing groups on the nitrogen or carbon atom, or by the use of Lewis acid catalysts. worktribe.comacs.org Conversely, the imine can also function as a 1-azadiene, reacting with electron-rich alkenes. The electronic nature of the substituents on the aromatic rings of "Aniline, 4-iodo-N-(4-fluorobenzylideno)-" will influence its reactivity in these cycloadditions. The electron-withdrawing 4-fluorobenzylidene group would be expected to enhance its reactivity as a dienophile.

[3+2] Cycloaddition reactions offer another important pathway for the synthesis of five-membered nitrogen heterocycles. Azomethine imines, which can be generated in situ, are known to undergo [3+2] cycloadditions with a variety of dipolarophiles, including alkenes and alkynes. organicreactions.orgrsc.orgnih.gov While the direct participation of "Aniline, 4-iodo-N-(4-fluorobenzylideno)-" as a 1,3-dipole is not typical, it can act as a dipolarophile in reactions with various 1,3-dipoles such as nitrile oxides, azides, and nitrones.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are also plausible. For example, transition-metal-catalyzed C-H activation directed by the imine group can lead to the formation of annulated products. rsc.org The aromatic rings of "Aniline, 4-iodo-N-(4-fluorobenzylideno)-" possess ortho C-H bonds that could potentially be activated and participate in intramolecular cyclization reactions to form fused heterocyclic systems.

Coordination Chemistry and Ligand Properties of Aniline, 4 Iodo N 4 Fluorobenzylideno

Design Principles for Halogenated Schiff Base Ligands

The design of halogenated Schiff base ligands like Aniline (B41778), 4-iodo-N-(4-fluorobenzylideno)- is predicated on several key principles aimed at modulating the electronic and steric properties of the resulting metal complexes. The introduction of halogen atoms can significantly enhance the therapeutic efficacy of Schiff base-derived compounds, including their antimicrobial and antitumor activities. nih.gov

Halogen substituents, such as iodine and fluorine, are electron-withdrawing, which influences the electron density distribution across the ligand framework. This electronic perturbation can affect the stability and reactivity of the metal complexes. Specifically, halogens like bromine and iodine possess the ability to form "halogen bonds," which are stable donor-acceptor interactions with electron-rich sites. nih.gov This property can enhance the binding affinity of the ligand and its metal complexes to biological targets such as proteins. nih.gov

The synergistic effect of hydrogen and halogen-based noncovalent interactions is a crucial aspect in the design of novel therapeutic materials based on halogenated Schiff base derivatives. researchgate.net The nature and position of the halogen substituent can influence the geometry of the electron-withdrawing group, which in turn dictates the strength of intermolecular interactions in the solid state. researchgate.net The imine bond in Schiff bases is vital for their medicinal properties, and these properties are often enhanced upon complexation with metal ions due to an increase in the lipophilicity of the metal complexes. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Aniline, 4-iodo-N-(4-fluorobenzylideno)- typically involves the reaction of the Schiff base ligand with a corresponding metal salt in a suitable solvent, often under reflux. The Schiff base itself is synthesized through the condensation reaction of a primary amine (4-iodoaniline) and an aldehyde (4-fluorobenzaldehyde). mdpi.comjmchemsci.com

Characterization of the resulting metal complexes is carried out using a suite of analytical and spectroscopic techniques to elucidate their structure and properties. These methods include:

Elemental Analysis (CHN): To determine the empirical formula and confirm the stoichiometry of the complex. jocpr.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A key indicator of complexation is the shift in the vibrational frequency of the azomethine (-C=N-) group. idosr.org The appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds further confirms coordination. jmchemsci.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex. The spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and charge-transfer transitions between the metal and the ligand. jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy provides detailed information about the ligand's structure upon coordination. Changes in the chemical shifts of protons and carbons near the coordination sites are indicative of complex formation. nih.gov

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its composition. rsc.org

Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution. jocpr.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the geometry and the number of unpaired electrons on the metal center. idosr.org

Aniline, 4-iodo-N-(4-fluorobenzylideno)- readily forms stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.comhilarispublisher.com The azomethine nitrogen atom, with its lone pair of electrons, is a primary coordination site. hilarispublisher.com Depending on the specific structure of the Schiff base and the reaction conditions, other donor atoms may participate in chelation.

The synthesis of these complexes generally involves mixing the Schiff base ligand with a transition metal salt (e.g., chlorides or acetates) in a 1:2 or 1:1 metal-to-ligand molar ratio in a solvent like ethanol (B145695) or methanol. idosr.orgiomcworld.org The resulting complexes often exhibit distinct colors and are typically solid precipitates. idosr.org The coordination of the Schiff base to the metal ion often enhances its biological activity. rsc.orgiomcworld.org Based on electronic spectra and magnetic susceptibility data, these complexes can adopt various geometries, such as octahedral, square planar, or tetrahedral. nih.goviomcworld.org

| Metal Ion | Typical M:L Ratio | Common Geometry | Magnetic Property | Reference |

|---|---|---|---|---|

| Co(II) | 1:1 or 1:2 | Octahedral | Paramagnetic | iomcworld.org |

| Ni(II) | 1:2 | Octahedral, Square Planar | Paramagnetic or Diamagnetic | nih.gov |

| Cu(II) | 1:1 or 1:2 | Square Planar, Octahedral | Paramagnetic | rsc.orgiomcworld.org |

| Zn(II) | 1:2 | Tetrahedral | Diamagnetic | hilarispublisher.com |

The presence of fluorine atoms in the Schiff base ligand introduces the possibility of forming heterometallic and alkali metal complexes. The fluorine atoms can engage in interactions with alkali metals, leading to the stabilization of unique structures. mdpi.com For instance, heterometallic aluminium-alkali metal compounds have been synthesized using fluorinated Schiff bases. mdpi.com The synthesis involves the reaction of an organometallic precursor like AlMe₃ with a pre-formed alkali-metallated ligand. mdpi.com

Studies have shown that alkali metals can interact at the site containing fluorine substituents, while transition metals may prefer non-fluorinated sites. rsc.org This selective interaction is influenced by the ionic size of the metal ion. rsc.org The formation of these complexes can be confirmed by single-crystal X-ray diffraction, which reveals the bridging nature of the ligand and the specific interactions, such as Na···F contacts, that stabilize the solid-state structure. mdpi.com These interactions can lead to the formation of polynuclear species, such as tetranuclear M₂Al₂ structures. mdpi.com Research has also explored the synthesis of heterobimetallic 3d-4f complexes, where a 3d transition metal and a lanthanide are held together by a Schiff base ligand, with each metal selectively occupying a different binding site based on its oxophilicity. rsc.org

Coordination Modes and Geometries in Metal Chelates

The ligand Aniline, 4-iodo-N-(4-fluorobenzylideno)-, through its azomethine nitrogen, can act as a monodentate ligand. However, Schiff bases derived from salicylaldehydes or similar precursors containing a hydroxyl group ortho to the aldehyde function typically act as bidentate chelators, coordinating through the azomethine nitrogen and the deprotonated phenolic oxygen (ON binding mode). nih.gov This chelation forms a stable six-membered ring with the metal ion.

Octahedral: Often observed for Co(II) and Ni(II) complexes, where two Schiff base ligands and potentially two solvent molecules coordinate to the central metal ion. nih.gov

Square Planar: Common for Ni(II) and Cu(II) complexes. nih.gov

Tetrahedral: Frequently adopted by Zn(II) complexes. nih.gov

In the absence of other coordinating groups, Aniline, 4-iodo-N-(4-fluorobenzylideno)- would likely coordinate in a monodentate fashion through the imine nitrogen. However, the potential for intermolecular interactions involving the halogen atoms could lead to the formation of polymeric or supramolecular structures. The specific coordination mode ultimately dictates the distortion of the coordination sphere from an ideal geometry. acs.org

Spectroscopic and Computational Characterization of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for probing the nature of metal-ligand interactions in complexes of Aniline, 4-iodo-N-(4-fluorobenzylideno)-.

FT-IR Spectroscopy: A shift of the ν(C=N) band to a lower or higher frequency upon complexation confirms the coordination of the azomethine nitrogen to the metal ion. researchgate.net The appearance of new bands in the far-IR region, attributable to ν(M-N) vibrations, provides direct evidence of the metal-ligand bond formation. jmchemsci.com

UV-Visible Spectroscopy: The electronic spectra of the complexes typically show a red shift (bathochromic shift) of the intra-ligand π→π* and n→π* transition bands compared to the free ligand, which is indicative of coordination. jmchemsci.com New bands may appear in the visible region, corresponding to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. acs.org

¹⁹F and ¹H NMR Spectroscopy: For fluorinated Schiff bases, ¹⁹F NMR is a powerful tool. A significant change in the chemical shift of the fluorine resonance upon addition of a metal ion can confirm the participation of M-F interactions. rsc.org Similarly, shifts in the ¹H NMR signals for protons near the coordination sites, particularly the azomethine proton, indicate complex formation. jocpr.com

Computational chemistry, particularly Density Functional Theory (DFT), provides deeper insights into the electronic structure and bonding within these complexes. bohrium.comnih.gov DFT calculations can be used to:

Optimize the geometry of the ligand and its metal complexes. acs.org

Calculate vibrational frequencies to aid in the assignment of experimental IR spectra. acs.org

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in the UV-Vis spectra and to predict the reactivity of the complexes. bohrium.com

Generate Molecular Electrostatic Potential (MEP) maps to visualize the electron-rich and electron-poor regions of the molecule, identifying potential sites for electrophilic and nucleophilic attack. bohrium.com

These combined spectroscopic and computational approaches provide a comprehensive understanding of the coordination behavior of Aniline, 4-iodo-N-(4-fluorobenzylideno)- and the nature of the resulting metal-ligand interactions.

| Technique | Free Ligand | Metal Complex | Inference | Reference |

|---|---|---|---|---|

| IR (ν C=N, cm⁻¹) | ~1625 | Shifted to lower/higher frequency (e.g., ~1605) | Coordination of azomethine nitrogen | jmchemsci.comresearchgate.net |

| UV-Vis (λmax, nm) | ~350 (n→π*) | Red-shifted (e.g., ~370) | Coordination affects electronic structure | jmchemsci.com |

| ¹H NMR (δ CH=N, ppm) | ~8.5 | Shifted downfield (e.g., ~8.8) | Deshielding due to coordination | jocpr.com |

Future Research Avenues and Challenges in the Field of Iodo Fluoro Imine Chemistry

Development of Novel Synthetic Strategies for Structural Diversity

The advancement of iodo-fluoro imine chemistry is contingent upon the development of new and efficient synthetic methodologies. While the classical condensation reaction between an amine (4-iodoaniline) and an aldehyde (4-fluorobenzaldehyde) is straightforward, future research will focus on creating broader structural diversity to fine-tune molecular properties.

Key future directions include:

Green Chemistry Approaches : Exploring environmentally benign synthesis methods is a primary goal. This includes mechanochemical, solvent-free syntheses performed by grinding reactants together, which can lead to high yields and reduced waste. mdpi.com Microwave-assisted synthesis and the use of recyclable catalysts like ionic liquids are also promising avenues that can shorten reaction times and improve efficiency. nih.gov

Multicomponent Reactions (MCRs) : Designing one-pot MCRs where imines are generated in situ and react further with other components can rapidly generate libraries of complex molecules. nih.gov This strategy allows for the efficient introduction of additional functional groups, leading to a wide array of derivatives from simple precursors. nih.gov

Late-Stage Functionalization : Developing methods for the selective introduction of iodine and fluorine at a late stage of a synthetic sequence is crucial. This is particularly important in the synthesis of radiolabeled compounds, for example, using [¹⁸F]fluoride for PET imaging applications, where reactions must be fast and efficient. nih.gov Techniques involving diaryliodonium salts or transition-metal-catalyzed fluorination are at the forefront of this research. nih.gov

The expansion of these synthetic toolkits will enable the creation of a vast range of iodo-fluoro imine derivatives, each with potentially unique physical and chemical properties. benthamdirect.com

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

Understanding the formation kinetics and dynamic behavior of iodo-fluoro imines requires advanced analytical techniques capable of real-time monitoring. Future research will increasingly rely on in-line and in-situ spectroscopic methods to gain deeper insights into reaction mechanisms and to control reaction outcomes with high precision.

Promising techniques include:

Process Analytical Technology (PAT) : The use of PAT sensors, such as in-line Nuclear Magnetic Resonance (NMR), Raman, and Fourier-transform infrared (FTIR) spectroscopy, allows for the continuous monitoring of reactant consumption and product formation without sampling. researchgate.netsemanticscholar.org Raman spectroscopy, for instance, has been successfully used to study the kinetics of imine formation by tracking the intensity of the C=O stretching mode of the starting aldehyde. researchgate.net

Time-Resolved Spectroscopy : Techniques like Time-Resolved Infrared (TRIR) Spectroscopy can probe the ultrafast dynamics of molecular interactions and structural changes that occur during the imine formation or during photochemical processes. numberanalytics.com

Hyphenated Techniques : The combination of separation methods with spectroscopy, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Chromatography-IR spectroscopy, is invaluable for identifying transient intermediates and byproducts in complex reaction mixtures. numberanalytics.comacs.org

These advanced methods will not only optimize synthetic procedures but also provide fundamental data on how the electronic interplay between iodine and fluorine influences reaction pathways.

Rational Design of Derivatives with Tunable Properties

The true potential of Aniline (B41778), 4-iodo-N-(4-fluorobenzylideno)- lies in its capacity to serve as a scaffold for derivatives with precisely controlled properties. The rational design of new molecules, guided by structure-activity relationships (SAR), is a key future avenue. nih.gov By systematically modifying the substituents on the aromatic rings, researchers can tune the electronic, optical, and material properties of the resulting compounds.

The strategic placement of electron-donating or electron-withdrawing groups can alter key molecular parameters. The table below illustrates hypothetical modifications to the parent compound and their predicted effects on its properties, providing a roadmap for future synthetic targets.

| Derivative Name | Modification | Predicted Effect on Properties | Potential Application |

| Aniline, 4-iodo-N-(4-fluoro-2-hydroxybenzylideno)- | Add hydroxyl (-OH) group ortho to the C=N bond on the aldehyde ring | Enhanced intramolecular hydrogen bonding, potential for thermochromism or photochromism, metal chelation. mdpi.com | Smart materials, sensors |

| Aniline, 4-iodo-N-(4-fluoro-3-nitrobenzylideno)- | Add nitro (-NO₂) group meta to the C=N bond on the aldehyde ring | Increased electron deficiency, potential for nonlinear optical (NLO) properties, altered crystal packing. | Optoelectronics |

| Aniline, 4-iodo-2-methyl-N-(4-fluorobenzylideno)- | Add methyl (-CH₃) group ortho to the C=N bond on the aniline ring | Induce steric twist, disrupting planarity and affecting conjugation, potentially leading to enhanced fluorescence in the solid state. | Organic light-emitting diodes (OLEDs) |

| Aniline, 4-iodo-N-(4-fluoro-3,5-dimethoxybenzylideno)- | Add two methoxy (B1213986) (-OCH₃) groups to the aldehyde ring | Increased electron density, altered HOMO-LUMO gap, potential for enhanced biological activity. | Medicinal chemistry scaffolds |

This targeted approach, combining synthesis with property measurement, will accelerate the discovery of new functional materials. researchgate.netresearchgate.net

Computational Chemistry as a Predictive Tool for New Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a molecule is ever synthesized. jstar-research.com For iodo-fluoro imines, computational methods offer a powerful way to explore their potential and guide experimental work.

Future applications of computational chemistry in this field include:

Density Functional Theory (DFT) : DFT calculations are used to optimize molecular geometries, predict spectroscopic signatures (IR, NMR), and determine electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govnih.govresearchgate.net This information is vital for understanding the reactivity and photophysical behavior of the molecules.

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can be used to characterize the strength and nature of non-covalent interactions, such as the halogen bonds involving iodine and hydrogen bonds, which are critical in determining the solid-state structure. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations can predict the dynamic behavior of these molecules in different environments and how they interact with other molecules, which is crucial for designing drug candidates or understanding transport properties in materials. nih.gov

In Silico Screening : Computational tools can be used to screen virtual libraries of designed derivatives for specific properties, such as their potential as drug-like molecules by predicting their ADMET (adsorption, distribution, metabolism, excretion, and toxicity) profiles. acs.org

By leveraging these predictive tools, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. jstar-research.com

Exploration of Intermolecular Interactions for Crystal Engineering

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. Crystal engineering, which focuses on controlling this arrangement, is a particularly promising area for iodo-fluoro imines. hhu.de The presence of both a strong halogen bond donor (iodine) and potential hydrogen bond acceptors (fluorine, nitrogen) provides a rich landscape for designing supramolecular architectures. acs.orgresearchgate.net

Key research challenges and opportunities include:

Halogen Bonding : The iodine atom on the aniline ring is a potent halogen bond donor. Future work will focus on co-crystallization with various halogen bond acceptors to create predictable and robust supramolecular synthons. acs.org These interactions are highly directional and can be used to construct complex 2D and 3D networks. acs.orgresearchgate.net

Hydrogen Bonding and Other Weak Interactions : While the parent molecule lacks strong hydrogen bond donors, derivatives can be designed to include them. The interplay between C-H···F, C-H···π, and π–π stacking interactions, along with halogen bonds, will be explored to achieve fine control over crystal packing. mdpi.comnsf.gov

Polymorphism and Phase Transitions : Investigating how temperature and pressure affect the crystal structure is crucial. Some imine-containing compounds are known to undergo solid-state phase transitions or exhibit thermal expansion, which could be exploited in the design of responsive materials. nsf.gov

A deeper understanding of these intermolecular forces will allow for the rational design of crystalline materials with tailored properties, such as specific thermal behavior, mechanical strength, or optical characteristics. mdpi.com

Q & A

Basic: What are the standard synthetic routes for preparing 4-iodo-N-(4-fluorobenzylideno)aniline, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via reductive amination, where aniline derivatives react with substituted aldehydes. For example, a Pd/NiO catalyst under hydrogen atmosphere facilitates the condensation of 4-iodoaniline with 4-fluorobenzaldehyde at 25°C, achieving a 97% yield . Key variables include catalyst loading (1.1 wt% Pd/NiO), solvent choice, and reaction time (10 hours). Optimizing these parameters minimizes side products like unreacted aldehyde or over-reduced intermediates. Characterization via H NMR (e.g., δ 7.35–6.61 ppm for aromatic protons) confirms structural integrity .

Advanced: How can conflicting crystallographic data for this compound be resolved, particularly regarding torsion angles in the benzylidene moiety?

Answer:

Discrepancies in crystallographic data often arise from polymorphism or solvent inclusion during crystallization. Using SHELX software for structure refinement, researchers can apply restraints to anisotropic displacement parameters and validate against high-resolution X-ray data . For example, comparing experimental bond angles (e.g., C-N-C) with density functional theory (DFT)-optimized models helps identify outliers. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with established standards .

Basic: What spectroscopic techniques are most effective for characterizing 4-iodo-N-(4-fluorobenzylideno)aniline?

Answer:

- H/C NMR : Identifies aromatic proton environments (e.g., deshielding due to electron-withdrawing iodine and fluorine groups) and confirms imine bond formation (C=N stretch at ~1600 cm in IR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 354.02) .

- HPLC : Assesses purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Advanced: How do computational methods explain the compound’s reactivity in cross-coupling reactions compared to non-halogenated analogs?

Answer:

DFT studies reveal that the iodine substituent lowers the LUMO energy of the aromatic ring, enhancing electrophilicity for Suzuki-Miyaura couplings. The 4-fluorobenzylidene group stabilizes transition states via resonance effects, reducing activation energy by ~15 kJ/mol compared to non-fluorinated analogs. Solvent polarity (e.g., DMF vs. THF) further modulates reaction rates, with dielectric constants >30 favoring oxidative addition .

Basic: What are the environmental persistence and degradation pathways of this compound?

Answer:

Under simulated solar radiation, photocatalytic degradation using MnFeO/ZnSiO achieves 85% degradation in 120 minutes. Box-Behnken experimental design identifies optimal conditions: pH 7, 25°C, and 1.5 g/L catalyst loading. LC-MS detects intermediates like 4-iodoaniline and fluorobenzoic acid, suggesting hydroxyl radical-mediated cleavage of the imine bond .

Advanced: Why do microbial degradation studies show variable efficiency for this compound across bacterial strains?

Answer:

Variability arises from differences in aniline dioxygenase gene expression. Engineered Pseudomonas strains with mutated Q gene promoters show 3-fold higher activity at 100 ppm aniline concentration but lose efficiency above 200 ppm due to substrate inhibition. Metatranscriptomics reveals downregulation of tdnQ operon under high iodine content, limiting degradation .

Basic: How is this compound utilized in coordination chemistry, and what ligand properties are critical?

Answer:

The imine nitrogen and iodine atoms act as chelating sites for transition metals. In Pd(II) complexes, it forms square-planar geometries with bond lengths of ~2.05 Å (Pd-N) and ~2.40 Å (Pd-I). Stability constants (log β = 8.2) are higher than non-iodinated analogs, making it suitable for catalytic applications .

Advanced: What strategies mitigate toxicity risks during in vitro studies involving this compound?

Answer:

- Cytotoxicity Assays : Use HepG2 cells with IC thresholds >50 µM; pre-testing in Vibrio fischeri (EC >100 mg/L) screens for acute toxicity .

- Metabolic Profiling : Isotope-labeled C-aniline tracks metabolic incorporation, identifying detoxification pathways like glutathione conjugation .

Basic: How does the iodine substituent influence the compound’s electronic properties?

Answer:

The iodine atom exerts a strong −I effect, reducing electron density on the aromatic ring (Hammett σ = +0.18). Cyclic voltammetry shows a 150 mV anodic shift in oxidation potential compared to non-iodinated analogs, enhancing suitability for electrophilic reactions .

Advanced: What experimental designs optimize catalytic applications of this compound in asymmetric synthesis?

Answer:

Response Surface Methodology (RSM) with Central Composite Design (CCD) optimizes enantioselectivity. For example, 10 mol% catalyst loading, toluene solvent, and 40°C achieve 92% ee in aldol reactions. Kinetic studies (Eyring plot) reveal ΔG = 75 kJ/mol, indicating a concerted mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.